molecular formula C11H9F3N2O B8442731 5-Methyl-3-(3-trifluoromethylphenyloxy)pyrazole

5-Methyl-3-(3-trifluoromethylphenyloxy)pyrazole

Cat. No. B8442731
M. Wt: 242.20 g/mol
InChI Key: LGCWXAUNCKELIV-UHFFFAOYSA-N
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Patent
US07700786B2

Procedure details

Concentrated hydrochloric acid (3 ml) and water (6 ml) were added to 3-(4-amino-3-trifluoromethylphenyloxy)-5-methylpyrazole, and the mixture was cooled to 0° C. Then, a solution of sodium nitrite (0.54 g, 7.8 mmol) in concentrated hydrochloric acid (2 ml) and water (2 ml) was dropwise added, and the mixture was stirred at an ambient temperature for 1 hour. Then, hypophosphorous acid (2.57 g, 38.9 mmol) was added, and the mixture was stirred at room temperature overnight. After completion of the reaction, the reaction mixture was poured into 1N sodium hydroxide (50 ml) and extracted with ethyl acetate (50 ml×2). An organic layer was washed with water (50 ml×2), dried over anhydrous magnesium sulfate and filtered to remove a desiccant, and the solvent was distilled off from the filtrate under reduced pressure. The resultant crude product was purified with a silica gel column (ethyl acetate/hexane=1/4), to give a yellow viscous substance of 5-methyl-3-(3-trifluoromethylphenyloxy)pyrazole (1.47 g, yield: 78.0%). 1H-NMR (CDCl3, TMS, ppm): δ 2.2.3 (s, 3H), 5.63 (s, 1H), 7.27˜7.46 (m, 4H), 10.91 (br s, 1H).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:13]=[C:12]([CH3:14])[NH:11][N:10]=2)=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16].N([O-])=O.[Na+].[PH2](O)=O.[OH-].[Na+]>Cl.O>[CH3:14][C:12]1[NH:11][N:10]=[C:9]([O:8][C:5]2[CH:6]=[CH:7][CH:2]=[C:3]([C:15]([F:18])([F:16])[F:17])[CH:4]=2)[CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.57 g
Type
reactant
Smiles
[PH2](=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC1=NNC(=C1)C)C(F)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at an ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml×2)
WASH
Type
WASH
Details
An organic layer was washed with water (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a desiccant, and the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant crude product was purified with a silica gel column (ethyl acetate/hexane=1/4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC(=NN1)OC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.